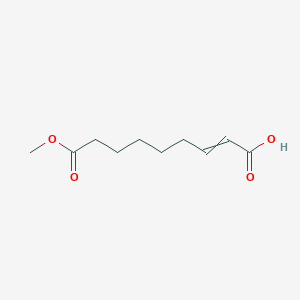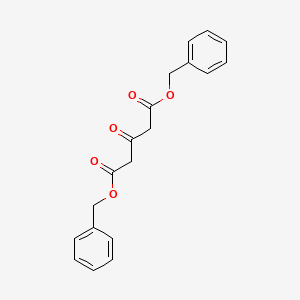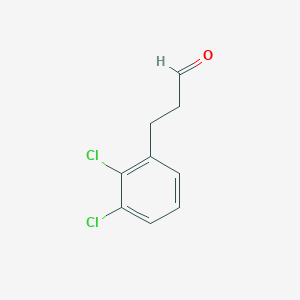
4-Tert-butylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butylpyridin-3-amine: is an organic compound with the molecular formula C9H14N2 . It is a derivative of pyridine, where a tert-butyl group is attached to the fourth position and an amine group is attached to the third position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylpyridin-3-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-tert-butylpyridine with ammonia or an amine source under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired outcome.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes often use tert-butyl chloride and pyridine as starting materials, with the reaction being carried out in the presence of a catalyst such as aluminum chloride. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-Tert-butylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry: 4-Tert-butylpyridin-3-amine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts for chemical reactions.
作用機序
The mechanism of action of 4-Tert-butylpyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amine group can form hydrogen bonds and participate in nucleophilic reactions, further modulating its activity.
類似化合物との比較
4-Tert-butylpyridine: Lacks the amine group, used in dye-sensitized solar cells.
3-Aminopyridine: Lacks the tert-butyl group, used in pharmaceuticals and as a reagent in organic synthesis.
4-Aminopyridine: Similar structure but with the amine group at the fourth position, used in medical treatments for neurological disorders.
Uniqueness: 4-Tert-butylpyridin-3-amine is unique due to the presence of both the tert-butyl and amine groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
4-tert-butylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-4-5-11-6-8(7)10/h4-6H,10H2,1-3H3 |
InChIキー |
TZEDCZGGACXELD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
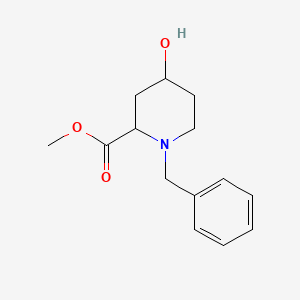
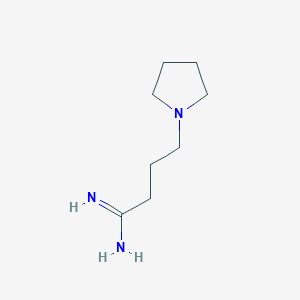
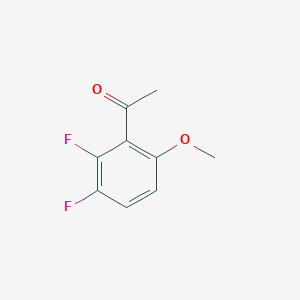

![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)
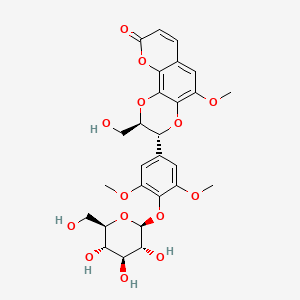
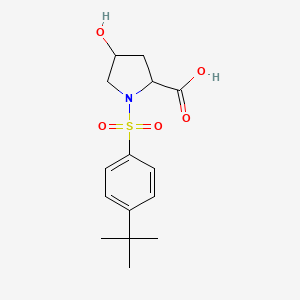
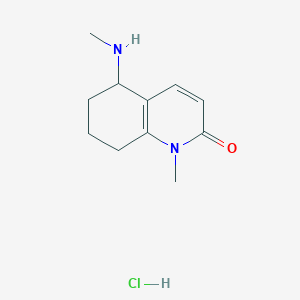
![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
